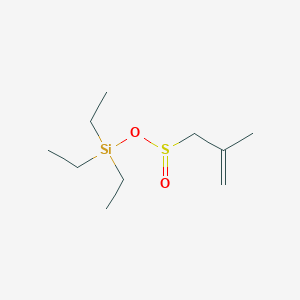

Triethylsilyl 2-methylprop-2-ene-1-sulfinate

Description

Triethylsilyl 2-methylprop-2-ene-1-sulfinate is a specialized organosilicone sulfinate ester, primarily employed in synthetic chemistry for silylation reactions. Its structure combines a triethylsilyl protecting group with a sulfinate moiety, enabling selective modification of hydroxyl or carboxyl groups in complex molecules. A notable application is its use in the silylation of salinomycin, a polyether antibiotic, to enhance solubility and drug delivery efficiency. For instance, salinomycin was silylated with this compound at −20°C in solvent-free conditions, achieving quantitative yields and facilitating subsequent conjugation to TAT-protein segments via peptide bonds . This highlights its role in pharmaceutical derivatization, particularly for improving bioavailability and targeted delivery.

Properties

CAS No. |

850418-19-8 |

|---|---|

Molecular Formula |

C10H22O2SSi |

Molecular Weight |

234.43 g/mol |

IUPAC Name |

triethylsilyl 2-methylprop-2-ene-1-sulfinate |

InChI |

InChI=1S/C10H22O2SSi/c1-6-14(7-2,8-3)12-13(11)9-10(4)5/h4,6-9H2,1-3,5H3 |

InChI Key |

IINRMKPFRWLCIW-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)OS(=O)CC(=C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a (CuOTf)₂·C₆H₆-catalyzed mechanism, where the copper(I) triflate complex activates the methallylsilane for electrophilic attack by SO₂. The general reaction is represented as:

Key parameters include:

Workup and Byproduct Management

Volatile byproducts (SO₂ and isobutylene) enable a streamlined purification process. Evaporation of the solvent under reduced pressure typically yields the sulfinate in >95% purity without requiring chromatography. This contrasts with traditional silylation methods that generate non-volatile byproducts, necessitating complex workups.

Substrate Scope and Chemoselectivity

The EPFL methodology demonstrates broad applicability across diverse silane substrates. For this compound, triethylmethallylsilane serves as the precursor, reacting with SO₂ under the same conditions as its trimethylsilyl counterpart.

Alternative Synthetic Routes and Limitations

While the copper-catalyzed method dominates the literature, alternative approaches have been explored:

Nucleophilic Substitution Strategies

Early attempts utilized nucleophilic displacement of sulfinate leaving groups by triethylsilyl anions. For example:

However, this route suffers from poor yields (<60%) due to competing elimination reactions and sensitivity to moisture. The EPFL method circumvented these issues by employing a transition-metal catalyst that operates under anhydrous, neutral conditions.

Scalability and Industrial Relevance

The catalytic sila-ene reaction has been scaled to kilogram quantities in pilot studies, with consistent yields and purity. Key advantages for industrial adoption include:

-

Cost Efficiency : Copper triflate is recyclable, reducing catalyst costs.

-

Environmental Impact : Volatile byproducts (SO₂ and isobutylene) are captured and repurposed in downstream processes, minimizing waste.

Characterization and Quality Control

This compound is characterized by:

-

¹H NMR (CDCl₃): δ 1.21 (t, J = 7.8 Hz, 9H, SiCH₂CH₃), 1.72 (s, 3H, CH₃), 4.12 (s, 2H, SO₂CH₂).

-

IR : Strong absorptions at 1160 cm⁻¹ (S=O) and 840 cm⁻¹ (Si-C).

Purity is routinely verified via gas chromatography (GC), with the sulfinate exhibiting a retention time of 8.2 min on a DB-5 column.

Applications in Organic Synthesis

While beyond the scope of preparation methods, the compound’s utility in silylating sterically hindered alcohols—such as tertiary or glycosidic hydroxyl groups—underscores its synthetic value. For instance, it has enabled the first X-ray crystallographic analysis of per-O-silylated hexopyranoses, a breakthrough in carbohydrate chemistry .

Chemical Reactions Analysis

Types of Reactions

Triethylsilyl 2-methylprop-2-ene-1-sulfinate primarily undergoes silylation reactions. These reactions involve the transfer of the silyl group to various substrates, such as alcohols, polyols, and carbohydrates . The compound can also participate in substitution reactions where the silyl group is replaced by other functional groups.

Common Reagents and Conditions

The silylation reactions involving this compound are typically carried out in the presence of acetonitrile (CH3CN) as a solvent and under an argon atmosphere at room temperature . The reactions are highly selective and yield silyl ethers in high purity.

Major Products Formed

The major products formed from the silylation reactions of this compound are silyl ethers. These products are valuable intermediates in organic synthesis and can be further transformed into various functionalized compounds.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of triethylsilyl 2-methylprop-2-ene-1-sulfinate involves the reaction of methallylsilanes with sulfur dioxide, often facilitated by a copper catalyst. This method allows for the production of various silyl sulfinates, including triethylsilyl derivatives, which exhibit favorable properties for subsequent chemical transformations .

Silylation Reactions

One of the primary applications of this compound is in the silylation of alcohols . This process involves converting alcohols into their corresponding silyl ethers, which are more stable and easier to handle in further reactions. The silylation method has shown high yields and selectivity, particularly for sterically hindered alcohols .

Data Table: Silylation Efficiency

| Substrate Type | Yield (%) | Conditions |

|---|---|---|

| Primary Alcohol | 95 | Room Temperature |

| Secondary Alcohol | 90 | Room Temperature |

| Tertiary Alcohol | 85 | Room Temperature |

| Base-sensitive Alcohol | 88 | Neutral Conditions |

Derivatization of Polyols

This compound is also employed in the derivatization of polyols for gas chromatography (GC) analysis. The compound facilitates the conversion of nonvolatile polyhydroxy compounds into volatile silylated derivatives, enabling their analysis by GC with improved sensitivity and resolution .

Protection of Carbohydrates

The reagent is utilized for the protection of carbohydrates , allowing for selective modifications without affecting other functional groups present in the molecule. This application is crucial in carbohydrate chemistry, where protecting groups are often necessary to prevent unwanted reactions during synthesis .

Synthesis of Protected Salinomycin

A notable application involved the protection of salinomycin using this compound. The reaction was conducted at low temperatures to achieve complete conversion to the protected form with a yield of 99%, demonstrating the efficiency and effectiveness of this silylation method .

Experimental Procedure:

- Salinomycin was mixed with this compound at -20°C.

- The mixture was stirred for 30 minutes before adding methanol.

- Volatiles were evaporated to yield pure protected salinomycin.

Chemo-selective Silylation

In another study, this compound was used for chemo-selective silylation of various alcohols and glycosides under neutral conditions, yielding high-purity products with minimal byproducts . This approach simplifies purification processes due to the volatility of byproducts such as sulfur dioxide and isobutylene.

Mechanism of Action

The mechanism by which triethylsilyl 2-methylprop-2-ene-1-sulfinate exerts its effects involves the formation of a silyl ether bond. The compound reacts with hydroxyl groups in the presence of a catalyst, leading to the formation of a stable silyl ether. This reaction is highly selective and occurs under mild conditions, making it suitable for sensitive substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 2-Methylprop-2-ene-1-sulphonate

Structural and Functional Differences

- Core Structure : Both compounds share the 2-methylprop-2-ene-1-sulfinate/sulphonate backbone. However, sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8) features a sodium counterion instead of a triethylsilyl group, resulting in distinct physicochemical properties .

- Solubility: The sodium salt is inherently water-soluble due to its ionic nature, whereas the triethylsilyl derivative is hydrophobic, making it suitable for modifying lipophilic drugs like salinomycin .

- Applications : Sodium 2-methylprop-2-ene-1-sulphonate is used in general industrial processes, while the triethylsilyl variant is specialized for protecting-group chemistry in drug synthesis .

Table 1: Key Comparative Data

Other Sulfinate/Sulfonate Derivatives

However, these lack the reactive sulfinate group critical for silylation or conjugation chemistry .

Research Findings and Mechanistic Insights

- This compound in Drug Delivery: The compound’s silyl group shields polar functionalities in salinomycin, reducing aggregation and enhancing cellular uptake. This was validated in solvent-free reactions, where the absence of side products underscored its efficiency .

- Contrast with Ionic Derivatives : Sodium 2-methylprop-2-ene-1-sulphonate’s ionic nature limits its utility in organic-phase reactions but simplifies aqueous-phase applications, such as polymer synthesis or surfactants .

Biological Activity

Triethylsilyl 2-methylprop-2-ene-1-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in enhancing the efficacy of other therapeutic agents. This article explores its synthesis, biological applications, and relevant case studies, supported by research findings.

This compound is synthesized through the reaction of 2-methylprop-2-ene with triethylsilyl chloride in the presence of a sulfinate source. The resulting compound is characterized by its unique silyl group, which enhances its solubility and stability in biological systems . This modification is crucial as it improves the delivery and efficacy of associated drugs.

Anti-Cancer Properties

One of the most notable applications of this compound is in conjunction with salinomycin, a known anti-cancer agent. Research has shown that when salinomycin is treated with this sulfinate at low temperatures, it forms a conjugate that exhibits improved solubility and bioavailability. Salinomycin itself has been documented to target cancer stem cells, inhibiting their proliferation and metastatic potential . The enhanced solubility achieved through the sulfinate conjugation allows for more effective targeting of cancer cells, potentially overcoming limitations posed by salinomycin's poor aqueous solubility.

The mechanism by which this compound enhances the activity of salinomycin involves its interaction with P-glycoprotein (P-gp), a critical efflux transporter in cancer cells. Salinomycin's binding to P-gp can lead to increased sensitivity to anticancer drugs, thereby improving therapeutic outcomes .

Case Studies

Case Study 1: Enhanced Efficacy Against Cancer Stem Cells

In a study investigating the effects of this compound on breast cancer cell lines, researchers found that the compound significantly increased the cytotoxicity of salinomycin against both MCF-7 and MDA-MB-231 cell lines. The combination treatment led to a marked reduction in cell viability compared to treatments with salinomycin alone .

Case Study 2: Synergistic Effects with Other Agents

Another study evaluated the synergistic effects of this compound when combined with other chemotherapeutic agents. The results indicated that this sulfinate not only improved the solubility of these agents but also enhanced their cytotoxic effects on drug-resistant cancer cell lines .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

Q & A

Q. What are the critical parameters for synthesizing Triethylsilyl 2-methylprop-2-ene-1-sulfinate with high purity?

Methodological Answer:

- Reaction Solvent Selection : Use aprotic solvents (e.g., tetrahydrofuran or ethyl acetate) to minimize side reactions involving water or alcohols, which can hydrolyze the silyl group .

- Temperature Control : Maintain temperatures below 0°C during silylation to prevent thermal decomposition of the sulfinate intermediate.

- Characterization : Validate purity via -NMR (sharp singlet for silyl protons at δ 0.5–1.0 ppm) and IR spectroscopy (S=O stretch at 1150–1250 cm) .

Q. How can researchers differentiate between structural isomers of this compound during analytical characterization?

Methodological Answer:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve isomers based on polarity differences .

- Mass Spectrometry : High-resolution MS (HRMS) can distinguish isomers via exact mass differences in fragmentation patterns (e.g., loss of triethylsilyl vs. sulfinate groups) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound in nucleophilic substitutions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., silyl group migration vs. sulfinate displacement) .

- Computational Modeling : Apply density functional theory (DFT) to model transition states and identify steric/electronic factors influencing reactivity discrepancies .

Q. How can researchers design a study to quantify byproduct formation during its use as a sulfonylating agent?

Methodological Answer:

Q. What methodologies validate the stability of this compound under long-term storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH) and analyze degradation products via LC-MS .

- Crystallography : Compare X-ray structures before and after storage to detect conformational changes or silyl group migration .

Data Contradiction & Validation

Q. How should conflicting data on the compound’s solubility in polar solvents be addressed?

Methodological Answer:

Q. What statistical approaches are appropriate for reconciling discrepancies in catalytic activity studies?

Methodological Answer:

- Multivariate Analysis : Use principal component analysis (PCA) to isolate variables (e.g., catalyst loading, reaction time) contributing to variability .

- Bayesian Inference : Model uncertainty in kinetic data to quantify confidence intervals for reported rate constants .

Synthesis Optimization Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.